N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide
Description
N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 5-methylthiophene core substituted with an ethyl group and a branched chain containing a 3-methoxyanilino moiety.
The compound’s design integrates a thiophene ring (a bioisostere for benzene in drug design) with polar substituents (methoxy and carboxamide groups) to modulate solubility and binding affinity. The ethyl group at the N-position and the 3-methoxyanilino side chain likely influence steric and electronic properties, distinguishing it from other thiophene carboxamides.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-4-19(17(21)15-9-8-12(2)23-15)11-16(20)18-13-6-5-7-14(10-13)22-3/h5-10H,4,11H2,1-3H3,(H,18,20) |
InChI Key |
CJQBMPMOJGDNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)C2=CC=C(S2)C |
Origin of Product |
United States |
Biological Activity
N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide is a compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | CJQBMPMOJGDNLY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(=O)NC1=CC(=CC=C1)OC)C(=O)C2=CC=C(S2)C |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are key findings from the literature.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, some studies have shown that thiophene-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This property is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structural features suggest it may interact with various molecular targets involved in cancer progression. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation . Further investigation into its effects on specific cancer types is warranted.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing notable zones of inhibition .
- Anti-inflammatory Mechanism Investigation : In a controlled experiment, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide (NO) production, suggesting a potential mechanism for its anti-inflammatory action .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a 5-methylthiophene-2-carboxamide backbone with several analogs (Table 1). Key structural differences lie in the substituents on the nitrogen atom and the side chains:
Key Observations :
- The 3-methoxyanilino side chain in the target compound provides hydrogen-bonding capability via the methoxy and amide groups, contrasting with the electron-withdrawing nitro group in N-(2-Nitrophenyl)thiophene-2-carboxamide .
- The fluorophenyl ethyl group in ’s compound enhances lipophilicity (logP = 3.16), whereas the target compound’s methoxy group may improve solubility.
Physicochemical Properties
Critical physicochemical parameters are compared below (Table 2):
*Estimated based on molecular formula. †Predicted using analogous structures. ‡Calculated using methoxy and amide groups.
Key Observations :
- The target compound’s higher polar surface area (due to methoxy and anilino groups) suggests improved solubility compared to N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide .
- The lower logP of the target compound compared to fluorophenyl analogs may reduce nonspecific membrane interactions, a critical factor in drug design.
Key Observations :
- The target compound’s synthesis may face challenges similar to ’s low-purity (42%) nitrothiophene carboxamide, requiring optimized purification steps .
Preparation Methods
Preparation of Methyl 5-Methylthiophene-2-Carboxylate
Methyl 5-methylthiophene-2-carboxylate serves as the starting material. Its synthesis is achieved via Claisen-Schmidt condensation or direct esterification of 5-methylthiophene-2-carboxylic acid. For instance, bromination of the methyl group using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in tetrachloromethane at 80°C yields methyl 5-(bromomethyl)thiophene-2-carboxylate. However, for the target compound, the methyl group remains intact, necessitating alternative pathways.
Hydrolysis to 5-Methylthiophene-2-Carboxylic Acid
The ester is hydrolyzed under acidic or basic conditions. A representative procedure involves refluxing methyl 5-methylthiophene-2-carboxylate with 6 M HCl in aqueous ethanol (1:1 v/v) at 80°C for 6 hours, achieving >90% conversion. The product is isolated via filtration after neutralization with NaOH and recrystallized from ethanol/water.
| Step | Reagents/Conditions | Yield | Spectral Data (1H NMR, CDCl3) |
|---|---|---|---|
| Ester hydrolysis | 6 M HCl, EtOH/H2O, 80°C, 6h | 92% | δ 2.51 (s, 3H, CH3), 6.75 (d, J=3.1 Hz, 1H), 7.60 (d, J=3.1 Hz, 1H), 12.1 (br s, 1H, COOH) |
Synthesis of N-Ethyl-N-[2-(3-Methoxyanilino)-2-Oxoethyl]amine
The amine component, N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]amine , is synthesized through sequential alkylation and substitution reactions.
Preparation of N-Ethylbromoacetamide
Bromoacetyl bromide is reacted with ethylamine in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12 hours. The product, N-ethylbromoacetamide , is isolated via solvent evaporation and purified by column chromatography (SiO2, hexane/EtOAc 4:1).
| Step | Reagents/Conditions | Yield | Spectral Data (1H NMR, CDCl3) |
|---|---|---|---|
| Alkylation | Bromoacetyl bromide, ethylamine, DCM, 0°C→RT, 12h | 85% | δ 1.12 (t, J=7.0 Hz, 3H, CH2CH3), 3.42 (q, J=7.0 Hz, 2H, CH2CH3), 3.88 (s, 2H, COCH2Br), 6.50 (br s, 1H, NH) |
Substitution with 3-Methoxyaniline
N-Ethylbromoacetamide is reacted with 3-methoxyaniline in acetonitrile at 60°C for 8 hours in the presence of K2CO3 . The mixture is filtered, concentrated, and purified via recrystallization from ethanol.
| Step | Reagents/Conditions | Yield | Spectral Data (1H NMR, CDCl3) |
|---|---|---|---|
| Substitution | 3-Methoxyaniline, K2CO3, MeCN, 60°C, 8h | 78% | δ 1.15 (t, J=7.0 Hz, 3H, CH2CH3), 3.45 (q, J=7.0 Hz, 2H, CH2CH3), 3.78 (s, 3H, OCH3), 4.01 (s, 2H, COCH2N), 6.55–7.20 (m, 4H, Ar-H) |
Amide Coupling to Form N-Ethyl-N-[2-(3-Methoxyanilino)-2-Oxoethyl]-5-Methylthiophene-2-Carboxamide
The final step involves coupling 5-methylthiophene-2-carboxylic acid with N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]amine using a carbodiimide-based reagent.
Activation of Carboxylic Acid
5-Methylthiophene-2-carboxylic acid (1.0 equiv) is dissolved in DCM and treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 equiv) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv) at 0°C for 30 minutes.
Coupling with Amine
The activated acid is reacted with the amine (1.1 equiv) in DCM at room temperature for 12 hours. The mixture is washed with NaHCO3 (5%), HCl (1 M), and brine, followed by drying over Na2SO4 and solvent evaporation. The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1).
| Step | Reagents/Conditions | Yield | Spectral Data (1H NMR, CDCl3) |
|---|---|---|---|
| Coupling | EDCl, HOBt, DCM, RT, 12h | 75% | δ 1.18 (t, J=7.0 Hz, 3H, CH2CH3), 2.53 (s, 3H, Ar-CH3), 3.48 (q, J=7.0 Hz, 2H, CH2CH3), 3.80 (s, 3H, OCH3), 4.05 (s, 2H, COCH2N), 6.60–7.65 (m, 5H, Ar-H + NH) |
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 361.1425 [M+H]+ (calculated for C18H21N2O4S: 361.1421) confirms the target compound’s molecular formula.
Infrared Spectroscopy (IR)
Key absorptions at 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C-O-C) validate functional groups.
Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves reacting thiophene-2-carboxylic acid derivatives with functionalized aniline intermediates under reflux in acetonitrile. For example, 2-thiophenecarbonyl chloride and substituted anilines (e.g., 3-methoxyaniline) are condensed in a polar aprotic solvent, followed by purification via crystallization (yield: ~70–85%) . Microwave-assisted synthesis using catalysts like aluminum oxide has also been reported to improve reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5°–13.5° for thiophene-aniline systems) and intermolecular interactions (e.g., weak C–H⋯O/S bonds) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) stretches .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer : Solubility varies with solvent polarity. The compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) or acetonitrile. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days, but light-sensitive derivatives require storage in amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
- Methodological Answer :
- Functional Group Modifications : Replace the 3-methoxy group on the aniline moiety with electron-withdrawing groups (e.g., nitro) to enhance binding to target enzymes.
- Thiophene Ring Substitutions : Introduce methyl or acetyl groups at the 5-position to improve lipophilicity and membrane permeability.
- Data-Driven SAR : Compare analogs in anti-HIV or antiproliferative assays (e.g., derivatives in Table 1 of show EC values ranging from 0.5–10 µM).
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Replicate experiments under identical cell lines (e.g., MT-4 for HIV) and serum concentrations to minimize variability .
- Orthogonal Validation : Use complementary assays (e.g., cytotoxicity profiling with MTT and apoptosis markers) to confirm activity.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in derivatives with electron-deficient aryl groups) .
Q. What strategies improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlO) or organocatalysts to reduce reaction time.
- Solvent Optimization : Replace acetonitrile with toluene for reflux to enhance thermal stability .
- Real-Time Monitoring : Use HPLC or GC to track intermediate formation and adjust stoichiometry dynamically .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to HIV-1 reverse transcriptase (PDB ID: 1RT2). Focus on hydrogen bonds between the carboxamide group and Lys101 residue.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
